

computational analysis of 5-Nitro-3H-benzofuran-2-one molecular structure

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Compound of Interest

Compound Name: 5-Nitro-3H-benzofuran-2-one

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Computational Analysis of 5-Nitro-3H-benzofuran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational analysis of the molecular structure of **5-Nitro-3H-benzofuran-2-one**, a significant pharmaceutical intermediate.[1][2] The document outlines the key structural features, computational methodologies, and experimental data pertinent to understanding the molecule's properties and potential applications in drug discovery.

Molecular Structure and Properties

5-Nitro-3H-benzofuran-2-one ($C_8H_5NO_4$) is a heterocyclic compound featuring a benzofuran core substituted with a nitro group.[1][2] The molecule is essentially planar, a characteristic that influences its crystal packing and intermolecular interactions.[1][2] Understanding the precise geometric and electronic structure is crucial for predicting its reactivity, stability, and biological activity.

Crystallographic Data

Experimental analysis using single-crystal X-ray diffraction has provided detailed insights into the solid-state structure of **5-Nitro-3H-benzofuran-2-one**. The crystal system and unit cell parameters are summarized in the table below.

Parameter	Value
Formula	C ₈ H ₅ NO ₄
Molecular Weight	179.13
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	7.4510 (15) Å
b	8.9150 (18) Å
c	11.249 (2) Å
β	93.45 (3)°
Volume	745.9 (3) Å ³
Z	4
Data obtained from X-ray crystallographic analysis at T = 293 K. [1]	

In the crystalline state, the planar molecules form stacks along the a-axis, with intercentroid separations between overlapping benzene rings of 3.6594 (12) Å and 3.8131 (12) Å.[\[1\]](#)[\[2\]](#) These stacking interactions, along with weak C—H···O hydrogen bonds that link neighboring stacks into inversion dimers, are critical for the stability of the crystal lattice.[\[1\]](#)[\[2\]](#)

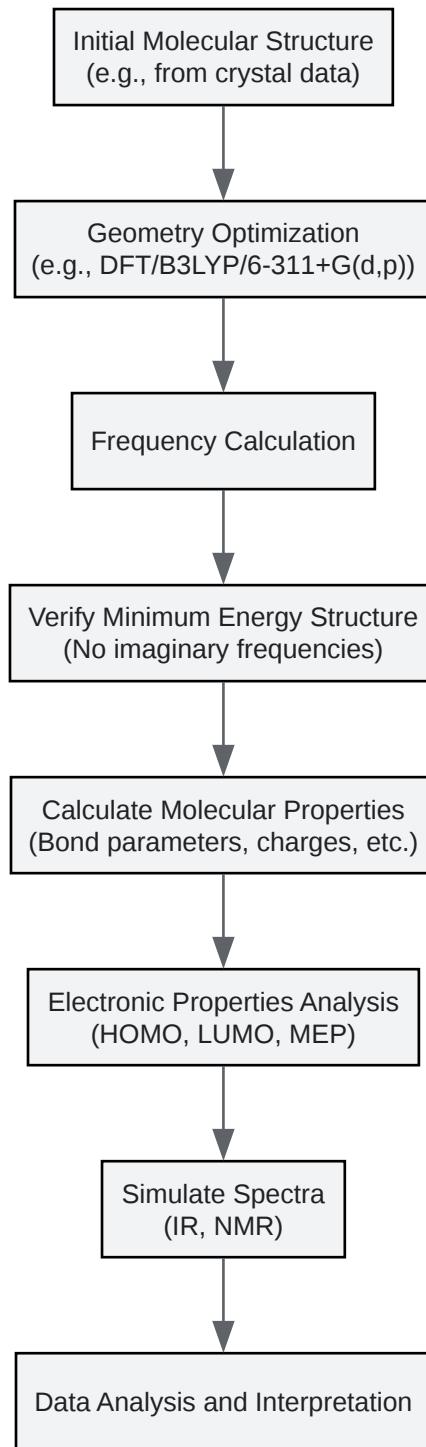
Computational Chemistry Protocols

Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the molecular properties of compounds like **5-Nitro-3H-benzofuran-2-one** in the gaseous phase, providing complementary information to solid-state experimental data. DFT methods are widely used for studying benzofuran derivatives to predict their structural, spectroscopic, and electronic properties.[\[3\]](#)

Geometry Optimization and Vibrational Analysis

A common computational workflow for analyzing the molecular structure is outlined below.

Computational Analysis Workflow

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Caption: A generalized workflow for the computational analysis of a molecular structure.

The initial molecular geometry can be taken from experimental crystallographic data. This structure is then optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the minimum energy conformation in the gas phase.^[4] A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra (e.g., IR).

Frontier Molecular Orbitals and Molecular Electrostatic Potential

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting intermolecular interactions.

Structural Parameters: A Comparative Overview

The following table presents a selection of key bond lengths and angles for **5-Nitro-3H-benzofuran-2-one**, which would be determined through computational geometry optimization. While a specific computational dataset for this exact molecule is not publicly available in the search results, these are the types of parameters that would be generated and compared with experimental data.

Parameter	Atoms	Calculated Value (Å or °)	Experimental Value (Å or °)
Bond Lengths			
C1-O1	Typical Value	Available in CIF data	
C1-C2	Typical Value	Available in CIF data	
C7-N1	Typical Value	Available in CIF data	
N1-O3	Typical Value	Available in CIF data	
N1-O4	Typical Value	Available in CIF data	
Bond Angles			
O1-C1-C2	Typical Value	Available in CIF data	
C6-C7-N1	Typical Value	Available in CIF data	
O3-N1-O4	Typical Value	Available in CIF data	
Dihedral Angles			
O1-C8-C3-C4	Typical Value	Available in CIF data	
C3-C4-N1-O3	Typical Value	Available in CIF data	

Note: "Typical Value"

indicates that these
parameters are
standard outputs of
DFT calculations.

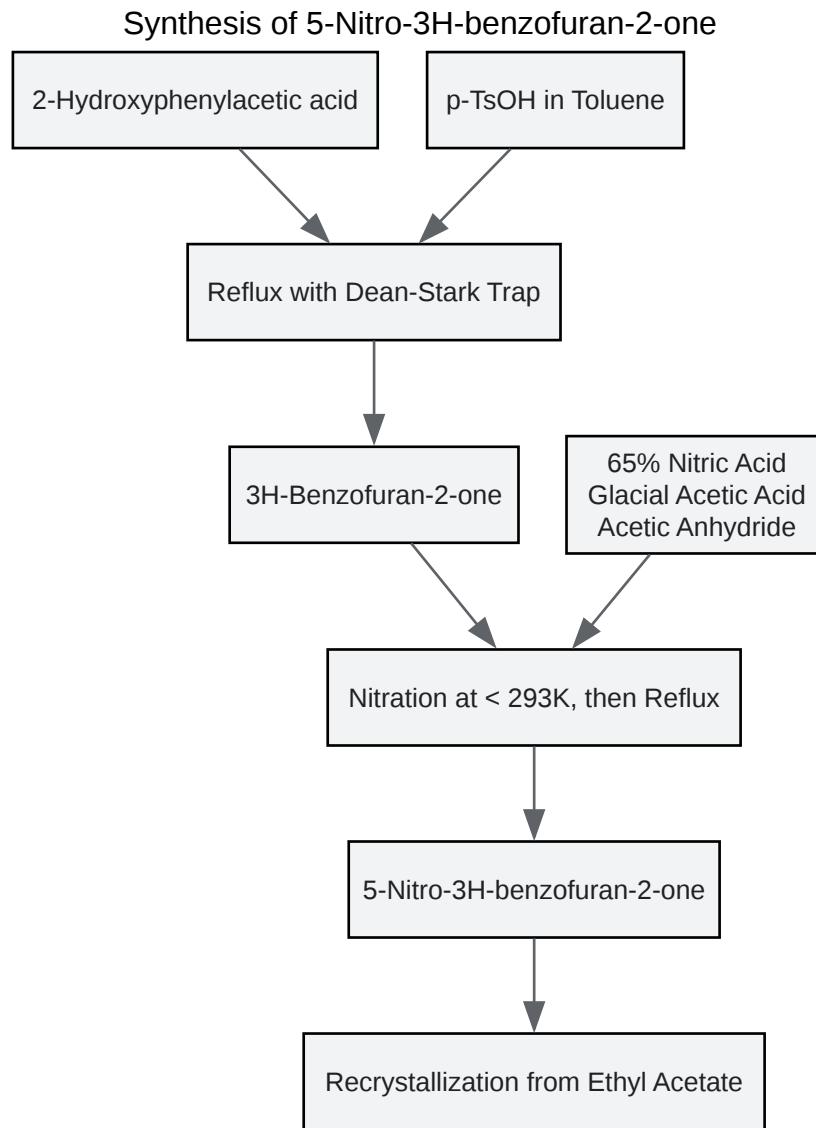
"Available in CIF data"

refers to the
crystallographic
information file from
the experimental
study, which contains
the precise
experimental values.

Experimental Protocols

Synthesis of 5-Nitro-3H-benzofuran-2-one

The synthesis of the title compound is a two-step process.[\[1\]](#)



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Caption: A schematic workflow of the synthesis process for **5-Nitro-3H-benzofuran-2-one**.

Step 1: Synthesis of 3H-benzofuran-2-one 2-Hydroxyphenylacetic acid is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus to

remove water. The solvent is then removed under reduced pressure to yield 3H-benzofuran-2-one.[1]

Step 2: Nitration A mixture of 65% nitric acid and glacial acetic acid is added dropwise to a solution of 3H-benzofuran-2-one in acetic anhydride, maintaining the temperature below 293 K. The mixture is then stirred and refluxed for one hour. The reaction is quenched with ice and sulfuric acid, and the resulting precipitate is filtered. The crude product is purified by recrystallization from ethyl acetate to yield pure **5-Nitro-3H-benzofuran-2-one**.[1]

Characterization

The synthesized compound is characterized using various analytical techniques:

- Single-Crystal X-ray Diffraction: To determine the precise molecular and crystal structure. Crystals suitable for this analysis can be grown by slow evaporation from a methanol solution.[1]
- Spectroscopy (IR, NMR, Mass Spectrometry): To confirm the chemical structure and purity of the compound. Techniques such as Infrared spectroscopy (IR), ¹H-Nuclear Magnetic Resonance (¹H-NMR), and Liquid Chromatography-Mass Spectrometry (LCMS) are typically employed for the characterization of benzofuran derivatives.[5]

Biological Relevance and Future Directions

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] **5-Nitro-3H-benzofuran-2-one** itself is an important intermediate in the synthesis of the drug dronedarone, which is used to treat atrial fibrillation.[1][2]

Computational studies, such as those outlined in this guide, are instrumental in understanding the structure-activity relationships of this class of compounds. By correlating calculated electronic and structural properties with observed biological activities, researchers can rationally design new benzofuran derivatives with enhanced therapeutic potential. Future work could involve molecular docking studies to investigate the binding of **5-Nitro-3H-benzofuran-2-one** and its analogues to specific biological targets.

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